6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
A michael addition-type reaction has been proposed for similar compounds, where the exocyclic amino group of the amino-pyrimidine attacks the active cc double bond . This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .
Result of Action
It is known that pyrimidinamine derivatives have aroused great interest due to their privileged biological activities; they are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . This suggests that the compound may have similar effects.
Biological Activity
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a cyclohexylmethyl group at the nitrogen atom. This specific arrangement contributes to its biological activity.
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms.
- Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
Compound | Substituents | Biological Activity | IC50 (nM) |
---|---|---|---|
1 | Cyclohexylmethyl | Antimicrobial | 150 |
2 | Methyl | Anticancer | 75 |
3 | Ethyl | Enzyme inhibition | 200 |
These results suggest that modifications to the substituents can significantly impact the compound's potency and selectivity.
Case Studies
- Antimicrobial Studies: A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition compared to standard antibiotics .
- Cancer Cell Line Inhibition: Another investigation into the anticancer potential of this compound revealed that it inhibited the proliferation of human cancer cell lines in vitro. The study highlighted a dose-dependent response, with lower concentrations leading to significant reductions in cell viability .
- Enzyme Interaction Studies: Research focusing on enzyme inhibition found that this compound effectively inhibited N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes. The compound's binding affinity was characterized through kinetic assays .
Properties
IUPAC Name |
6-chloro-N-(cyclohexylmethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMVVAWYVCHXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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